molecular formula C8H8N4S B160945 5-[4-(Methylthio)phenyl]-1H-tetrazole CAS No. 138689-79-9

5-[4-(Methylthio)phenyl]-1H-tetrazole

Cat. No.: B160945
CAS No.: 138689-79-9
M. Wt: 192.24 g/mol
InChI Key: BKSCIIVDHYXBRU-UHFFFAOYSA-N
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Description

5-[4-(Methylthio)phenyl]-1H-tetrazole is an organic compound with the molecular formula C8H8N4S. It is a member of the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms.

Scientific Research Applications

5-[4-(Methylthio)phenyl]-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Methylthio)phenyl]-1H-tetrazole typically involves the reaction of 4-(methylthio)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Methylthio)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-[4-(Methylthio)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways. The methylthio group may also contribute to the compound’s overall activity by modulating its electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Methylthio)phenyl]-1H-tetrazole is unique due to the presence of both the tetrazole ring and the methylthio-substituted phenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSCIIVDHYXBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406415
Record name 5-[4-(Methylthio)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138689-79-9
Record name 5-[4-(Methylthio)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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